1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone
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Overview
Description
1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone typically involves the condensation of isoindoline derivatives with pyrazole derivatives under specific reaction conditions. One common method involves the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a solvent like dichloromethane (CH2Cl2) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the isoindoline or pyrazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes such as heat shock protein 90 (Hsp90), which plays a role in protein folding and stabilization . By inhibiting Hsp90, the compound can disrupt the function of multiple signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline core and have similar reactivity and applications.
Indole derivatives: Compounds with an indole nucleus, which also exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone is unique due to its combination of the isoindoline and pyrazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of activities compared to similar compounds.
Properties
IUPAC Name |
1,3-dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-15-12(6-7-14-15)13(17)16-8-10-4-2-3-5-11(10)9-16/h2-7H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHBBIBUINMECT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CC3=CC=CC=C3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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